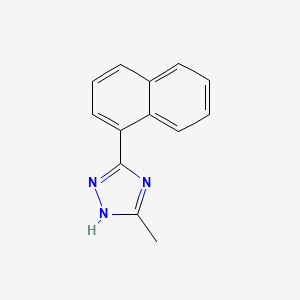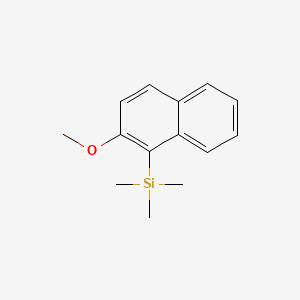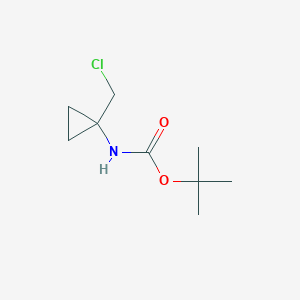
N-Boc-1-(chloromethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-1-(chloromethyl)cyclopropanamine is a chemical compound with the molecular formula C_10H_18ClNO_2. It is a derivative of cyclopropanamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and a chloromethyl group is attached to the cyclopropane ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(chloromethyl)cyclopropanamine typically involves the following steps:
Protection of Cyclopropanamine: The amine group of cyclopropanamine is protected by reacting it with di-tert-butyl dicarbonate ((Boc)_2O) in the presence of a base such as triethylamine. This forms N-Boc-cyclopropanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .
化学反応の分析
Types of Reactions
N-Boc-1-(chloromethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new compounds.
Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN_3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-Boc-1-(azidomethyl)cyclopropanamine, N-Boc-1-(thiocyanatomethyl)cyclopropanamine, and N-Boc-1-(methoxymethyl)cyclopropanamine can be formed.
Deprotected Amine: Removal of the Boc group yields 1-(chloromethyl)cyclopropanamine.
科学的研究の応用
N-Boc-1-(chloromethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules that can be used in biochemical studies and drug development.
Medicine: It is involved in the preparation of potential therapeutic agents, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Boc-1-(chloromethyl)cyclopropanamine primarily involves its role as an intermediate in chemical reactions. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
N-Boc-1-(bromomethyl)cyclopropanamine: Similar to the chloromethyl derivative but with a bromomethyl group.
N-Boc-1-(iodomethyl)cyclopropanamine: Contains an iodomethyl group, which is more reactive than the chloromethyl group, allowing for faster and more efficient substitution reactions.
Uniqueness
N-Boc-1-(chloromethyl)cyclopropanamine is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient reactivity for substitution reactions while maintaining stability under various conditions. The Boc group offers robust protection for the amine, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
tert-butyl N-[1-(chloromethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |
InChIキー |
JKPGSINFRHFQST-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)
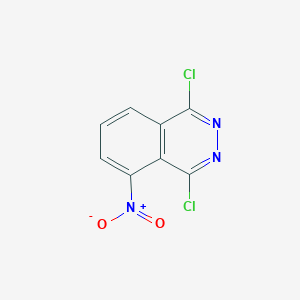
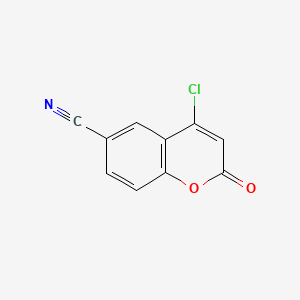
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
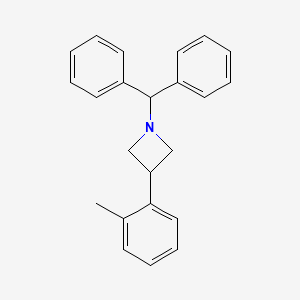
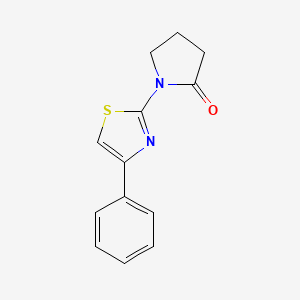
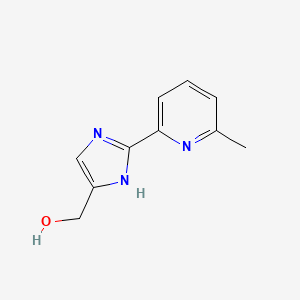
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)


![2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)
